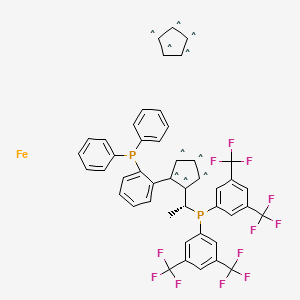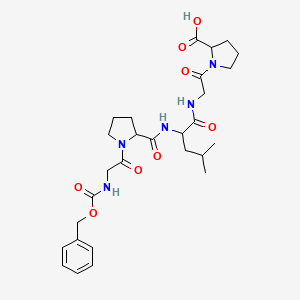
Copper(I) cyanide-13C,15N
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper(I) cyanide-13C,15N is a specialized isotopically labeled compound with the molecular formula CuC15N. It is a derivative of copper(I) cyanide, where the carbon and nitrogen atoms are isotopically enriched with carbon-13 and nitrogen-15, respectively. This compound is primarily used in scientific research due to its unique isotopic properties, which make it valuable for various analytical and experimental applications .
准备方法
Synthetic Routes and Reaction Conditions
Copper(I) cyanide-13C,15N can be synthesized through the reaction of copper(I) salts with isotopically labeled cyanide sources. One common method involves the reaction of copper(I) chloride with potassium cyanide-13C,15N in an aqueous solution. The reaction is typically carried out under inert atmosphere conditions to prevent oxidation of the copper(I) ion .
Industrial Production Methods
While the industrial production of this compound is not as widespread as its non-isotopically labeled counterpart, it follows similar principles. The process involves the careful handling of isotopically labeled precursors and maintaining stringent conditions to ensure the purity and isotopic enrichment of the final product .
化学反应分析
Types of Reactions
Copper(I) cyanide-13C,15N undergoes various chemical reactions, including:
Oxidation: Copper(I) cyanide can be oxidized to copper(II) cyanide under specific conditions.
Reduction: It can be reduced back to elemental copper in the presence of strong reducing agents.
Substitution: The cyanide ligand can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly employed.
Substitution: Ligands such as phosphines or amines can be used to replace the cyanide ligand.
Major Products Formed
Oxidation: Copper(II) cyanide.
Reduction: Elemental copper.
Substitution: Various copper(I) complexes depending on the substituting ligand.
科学研究应用
Copper(I) cyanide-13C,15N is utilized in several scientific research fields:
Chemistry: It is used in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of molecules.
Biology: It serves as a tracer in metabolic studies involving cyanide metabolism.
Medicine: It is employed in the development of diagnostic tools and therapeutic agents.
Industry: It is used in the electroplating industry and as a catalyst in organic synthesis
作用机制
The mechanism of action of copper(I) cyanide-13C,15N involves its interaction with various molecular targets. In NMR spectroscopy, the isotopic labels (carbon-13 and nitrogen-15) provide distinct signals that help in elucidating molecular structures. In biological systems, the compound can interact with enzymes involved in cyanide metabolism, allowing researchers to track metabolic pathways .
相似化合物的比较
Similar Compounds
Copper(I) cyanide: The non-isotopically labeled version of the compound.
Copper(II) cyanide: An oxidized form of copper(I) cyanide.
Silver(I) cyanide: A similar compound with silver instead of copper
Uniqueness
Copper(I) cyanide-13C,15N is unique due to its isotopic enrichment, which makes it particularly valuable for NMR spectroscopy and other analytical techniques. The presence of carbon-13 and nitrogen-15 isotopes allows for detailed studies of molecular structures and dynamics that are not possible with non-labeled compounds .
属性
分子式 |
CCuN |
|---|---|
分子量 |
91.55 g/mol |
IUPAC 名称 |
(15N)azanylidyne(113C)methane;copper(1+) |
InChI |
InChI=1S/CN.Cu/c1-2;/q-1;+1/i1+1,2+1; |
InChI 键 |
DOBRDRYODQBAMW-AWQJXPNKSA-N |
手性 SMILES |
[13C-]#[15N].[Cu+] |
规范 SMILES |
[C-]#N.[Cu+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12062285.png)






